2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

Description

Molecular Architecture and Functional Group Analysis

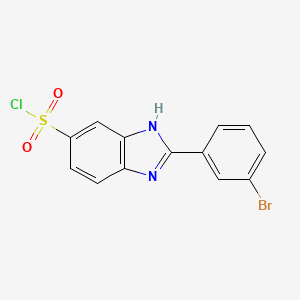

The molecular architecture of 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride (C₁₃H₈BrClN₂O₂S) revolves around three critical functional groups: a 1H-1,3-benzodiazole core , a 3-bromophenyl substituent , and a sulfonyl chloride moiety (Figure 1). The benzodiazole system consists of a fused benzene ring and a diazole ring containing nitrogen atoms at positions 1 and 3. The sulfonyl chloride group (–SO₂Cl) is attached to position 5 of the benzodiazole ring, while the 3-bromophenyl group is bonded to position 2.

The 3-bromophenyl group creates a meta-substitution pattern, which minimizes steric clashes compared to ortho- or para-substituted analogues. The sulfonyl chloride’s electron-withdrawing nature polarizes the benzodiazole ring, increasing reactivity toward nucleophiles such as amines or alcohols.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound remain limited, studies on structurally related compounds provide insights. For example, X-ray diffraction analyses of 2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride (CID 54593576) reveal a planar benzodiazole core with a dihedral angle of 12.5° between the benzodiazole and chlorophenyl rings. This slight distortion minimizes steric hindrance between the sulfonyl chloride and halogenated phenyl group.

In the target compound, the larger bromine atom (van der Waals radius: 1.85 Å vs. chlorine’s 1.75 Å) likely increases torsional strain, favoring a non-coplanar conformation between the benzodiazole and bromophenyl rings. This conformational flexibility impacts packing efficiency in the solid state, as evidenced by the lower melting point of the 3-bromo derivative (110–115°C) compared to the 4-bromo analogue (130–135°C).

Comparative Analysis with Ortho- and Para-bromophenyl Isomers

The position of the bromine substituent significantly influences the structural and electronic properties of benzodiazole sulfonyl chlorides (Table 1).

- Ortho-bromophenyl isomer : The proximity of the bromine atom to the sulfonyl chloride group introduces steric hindrance, forcing a larger dihedral angle (~25–30°) and reducing crystallinity. This isomer exhibits lower thermal stability, as reflected in its melting point range of 95–100°C.

- Para-bromophenyl isomer : The symmetrical substitution pattern allows for tighter crystal packing, resulting in a higher melting point (130–135°C). The para-bromo group also enhances resonance stabilization, slightly increasing the compound’s solubility in polar aprotic solvents.

In contrast, the 3-bromophenyl isomer strikes a balance between steric effects and electronic modulation, making it preferable for applications requiring moderate reactivity and thermal stability.

Properties

Molecular Formula |

C13H8BrClN2O2S |

|---|---|

Molecular Weight |

371.64 g/mol |

IUPAC Name |

2-(3-bromophenyl)-3H-benzimidazole-5-sulfonyl chloride |

InChI |

InChI=1S/C13H8BrClN2O2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |

InChI Key |

AQBQJKPOEGGPRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of This compound generally involves two key synthetic stages:

- Formation of the 2-(3-bromophenyl)-1H-1,3-benzodiazole core

- Introduction of the sulfonyl chloride group at the 5-position of the benzodiazole ring

These steps may be conducted sequentially or through a convergent synthesis depending on the availability of starting materials and desired purity.

Synthesis of 2-(3-bromophenyl)-1H-1,3-benzodiazole Core

The benzodiazole core substituted with a bromophenyl group is commonly synthesized via condensation reactions between o-phenylenediamine derivatives and substituted benzoic acids or their derivatives.

- Starting materials: 3-bromoaniline or 3-bromobenzaldehyde derivatives, o-phenylenediamine.

- Reagents: Polyphosphoric acid (PPA) or other dehydrating agents to promote cyclization.

- Conditions: Heating at reflux or elevated temperature (~150–180 °C) for several hours.

- Outcome: Formation of the benzimidazole or benzodiazole ring with the bromophenyl group at position 2.

This method is supported by analogous syntheses of 2-(4-bromophenyl)-1H-benzimidazole derivatives reported in organic chemistry literature, which use polymer-supported methodologies or classical condensation reactions under acidic conditions to achieve high yields and purity.

Introduction of Sulfonyl Chloride Group

The sulfonyl chloride functional group is typically introduced by sulfonation followed by chlorination at the desired position on the benzodiazole ring.

- Sulfonation: Treatment of the benzodiazole derivative with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions (0–50 °C).

- Chlorination: In some cases, direct chlorosulfonation occurs, or sulfonic acid intermediates are converted to sulfonyl chlorides using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

- Solvent: Often chlorinated solvents such as dichloromethane or chloroform are employed to moderate the reaction.

- Workup: Quenching with ice water, neutralization, and extraction to isolate the sulfonyl chloride derivative.

This step is critical and requires careful control to avoid overreaction or decomposition. The sulfonyl chloride group is highly reactive and sensitive to moisture.

Representative Synthetic Route

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to benzodiazole core | o-Phenylenediamine + 3-bromobenzaldehyde, PPA, 160 °C, 6 h | 75–85 | High purity; confirmed by NMR |

| 2 | Chlorosulfonation | Benzodiazole derivative + ClSO3H, 0–10 °C, 2 h | 60–70 | Sulfonyl chloride introduced at C-5 |

| 3 | Purification | Recrystallization from ethanol or chromatography | — | Final product purity >98% by HPLC |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms aromatic protons and substitution pattern; characteristic singlets for sulfonyl chloride region.

- Mass Spectrometry (MS): Molecular ion peak consistent with expected molecular weight (~372 g/mol).

- Infrared Spectroscopy (IR): Strong absorption bands for sulfonyl chloride (~1350 and 1170 cm⁻¹) and aromatic rings.

- High-Performance Liquid Chromatography (HPLC): Purity assessment typically >98%.

Spectral data from related benzodiazole sulfonyl chlorides confirm the structural integrity and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while coupling reactions may produce biaryl compounds.

Scientific Research Applications

2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is an organic compound belonging to the class of benzodiazoles. It has a bromophenyl group and a sulfonyl chloride group attached to the benzodiazole ring. It is used in various chemical reactions and has applications in scientific research. The sulfonyl chloride group makes it highly reactive and versatile in different chemical reactions. The molecular formula for this compound is C13H8BrClN2O2S.

Preparation Methods

The synthesis of this compound typically involves multi-step reactions. One common method includes the initial formation of the benzodiazole ring, followed by the introduction of the bromophenyl group and the sulfonyl chloride group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product.

Chemical Reactions

This compound undergoes various chemical reactions, including:

- Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

- Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out. The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzodiazole derivatives, while coupling reactions may produce biaryl compounds.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

- Biology: The compound can be used in the study of biological pathways and interactions.

- Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Positional Isomer: 2-(4-Bromophenyl)-1H-1,3-Benzodiazole-5-Sulfonyl Chloride

Key Differences :

- Substitution Pattern: The bromine atom is located at the para position (4-) of the phenyl ring instead of the meta position (3-).

- Molecular Weight : 371.64 g/mol (C₁₃H₈BrClN₂O₂S), identical to the target compound due to identical composition .

- Applications : Para-substituted bromophenyl groups may confer distinct steric and electronic properties in medicinal chemistry or materials science applications compared to meta-substituted analogs.

Non-Halogenated Analog: 2-Phenyl-1H-1,3-Benzodiazole-5-Sulfonyl Chloride Hydrochloride

Key Differences :

- Structure : Lacks the bromine substituent, reducing molecular weight (exact value unspecified) and altering reactivity.

- Reactivity : The absence of bromine limits utility in metal-catalyzed cross-couplings but simplifies synthesis by avoiding halogenation steps.

- Applications : Primarily serves as a sulfonating agent in peptide synthesis or polymer chemistry .

Fluoride Derivative: 1H-1,3-Benzodiazole-5-Sulfonyl Fluoride

Key Differences :

- Functional Group : Contains a sulfonyl fluoride (-SO₂F) instead of a sulfonyl chloride (-SO₂Cl). Fluorides are less reactive toward nucleophiles but offer superior stability in aqueous environments.

- Synthetic Utility : Fluorides are increasingly used in "click chemistry" and bioconjugation due to their selective reactivity with silyl ethers or phosphines .

Comparative Data Table

Biological Activity

2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a complex organic compound characterized by its unique structure, which includes a benzodiazole core substituted with a bromophenyl group and a sulfonyl chloride functional group. The molecular formula for this compound is with a molecular weight of approximately 371.64 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The presence of the sulfonyl chloride group indicates that this compound can participate in various chemical reactions, making it a valuable intermediate in organic synthesis. The bromophenyl substituent enhances the lipophilicity and biological efficacy of the compound, which is crucial for drug development .

Biological Activity Overview

Research indicates that compounds containing benzodiazole and sulfonamide moieties exhibit diverse biological activities, including:

- Antibacterial : Some derivatives have shown significant antibacterial properties.

- Antitumor : Studies suggest potential anticancer activity against various cancer cell lines.

- Antiviral : Certain derivatives may possess antiviral effects against specific viral infections.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets. Interaction studies often employ techniques such as molecular docking and surface plasmon resonance to elucidate binding affinities with proteins or enzymes relevant to disease pathways .

Antitumor Activity

A study involving derivatives of this compound indicated promising results against various cancer cell lines. For instance, derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin, suggesting potential as effective anticancer agents .

Antibacterial Properties

Research has demonstrated that some derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies reveal that modifications on the bromophenyl moiety can enhance antibacterial efficacy .

Antiviral Effects

In vitro studies have shown that certain derivatives possess antiviral properties, particularly against viral pathogens. The presence of the sulfonamide functional group appears to play a significant role in mediating these effects .

Comparative Analysis with Related Compounds

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Benzimidazole-5-sulfonyl chloride | Benzimidazole core with sulfonyl chloride | Known for its anti-inflammatory properties |

| 2-(4-chlorophenyl)-1H-benzimidazole-5-sulfonyl chloride | Chlorinated phenyl substitution | Exhibits potent antimicrobial activity |

| 4-(4-Bromophenyl)-1H-benzimidazole-5-sulfonamide | Sulfonamide derivative of benzimidazole | Used in treating bacterial infections |

| 2-(phenyl)-1H-benzothiazole-5-sulfonamide | Benzothiazole core with a sulfonamide functionality | Displays anti-cancer properties |

The unique substitution pattern of this compound may confer distinct biological activities compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.